2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound with a molecular formula of C20H16O5 and a molecular weight of 336.33804 g/mol . This compound is characterized by the presence of a chromene ring, a phenyl group, and a dimethylphenyl group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized with salicylaldehyde under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene ring can interact with enzymes and receptors, modulating their activity. The phenyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(3,4-dimethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
- This compound
- 2-(3,4-dimethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O5/c1-16-12-13-20(14-17(16)2)23(27)24(18-8-4-3-5-9-18)31-26(29)21-15-19-10-6-7-11-22(19)30-25(21)28/h3-15,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZHJDVABPUGSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC4=CC=CC=C4OC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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